molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9

[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol

Cat. No.: B13779482
CAS No.: 97890-08-9
M. Wt: 154.25 g/mol
InChI Key: RJSWINAXCPBTMV-RNKPRXRFSA-N
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Description

[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is found in many essential oils such as lemongrass, hops, and ginger. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nerol can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process typically uses acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve the desired isomerization.

Industrial Production Methods

In industrial settings, nerol is often extracted from natural sources through steam distillation. The essential oils containing nerol are subjected to steam, which helps in the extraction of volatile compounds. The steam and volatile compounds are then condensed, and the essential oil is separated from the water.

Chemical Reactions Analysis

Types of Reactions

Nerol undergoes various chemical reactions, including:

    Oxidation: Nerol can be oxidized to form neral, a corresponding aldehyde.

    Reduction: It can be reduced to form dihydro-nerol.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Neral

    Reduction: Dihydro-nerol

    Substitution: Halogenated derivatives of nerol

Scientific Research Applications

Nerol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

Nerol exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Nerol is similar to other monoterpenoid alcohols such as geraniol and linalool. it has unique properties that distinguish it from these compounds:

    Geraniol: While geraniol is a geometric isomer of nerol, it has a different aroma profile and slightly different chemical reactivity.

    Linalool: Linalool has a different structure and is known for its lavender-like aroma, whereas nerol has a more rose-like scent.

Similar Compounds

  • Geraniol
  • Linalool
  • Citronellol
  • Farnesol

Properties

CAS No.

97890-08-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1

InChI Key

RJSWINAXCPBTMV-RNKPRXRFSA-N

Isomeric SMILES

C[C@@H](/C(=C\CC=C(C)C)/C)O

Canonical SMILES

CC(C(=CCC=C(C)C)C)O

Origin of Product

United States

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